

physical and chemical properties of 2,6-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylbenzonitrile

Cat. No.: B146758

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dimethylbenzonitrile**: Properties, Synthesis, and Applications for the Modern Researcher

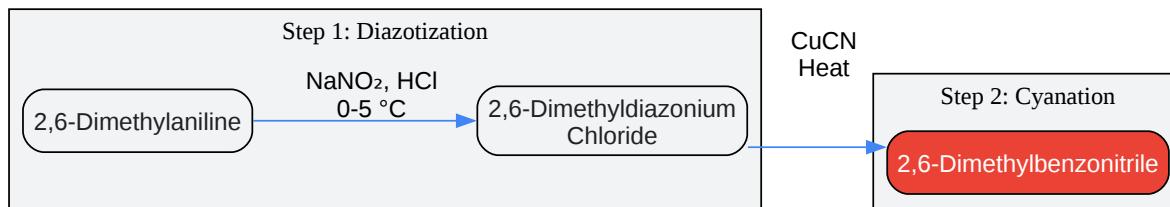
Authored by: Gemini, Senior Application Scientist Abstract

2,6-Dimethylbenzonitrile, a key aromatic nitrile, serves as a versatile and sterically hindered building block in advanced organic synthesis. Its unique substitution pattern—a nitrile group flanked by two methyl groups—imparts specific reactivity and physical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key transformations, and an expert analysis of its spectroscopic signatures. Furthermore, we explore its relevance as a synthon in the context of drug discovery, offering insights for professionals engaged in the development of novel therapeutics.

Core Molecular and Physical Properties

2,6-Dimethylbenzonitrile, also known as 2-Cyano-m-xylene, is a white to beige crystalline solid at room temperature.^[1] The ortho-methyl groups exert significant steric influence on the nitrile functionality, which governs its reactivity and interaction with biological targets and solvent molecules. Its fundamental identifiers and physical properties are summarized below for rapid reference.

Table 1: Key Identifiers and Physical Properties of 2,6-Dimethylbenzonitrile


Property	Value	Reference(s)
IUPAC Name	2,6-dimethylbenzonitrile	[2]
Synonyms	2-Cyano-m-xylene, Benzonitrile, 2,6-dimethyl-	[3][4]
CAS Number	6575-13-9	[2][5]
Molecular Formula	C ₉ H ₉ N	[2][5]
Molecular Weight	131.17 g/mol	[2]
Appearance	White to beige crystalline powder	[3][4]
Melting Point	88 - 92 °C	[6]
Boiling Point	228.7 °C at 760 mmHg	[4]
Solubility	Low solubility in water; soluble in organic solvents like ethanol and acetone.	[3]
InChI	InChI=1S/C9H9N/c1-7-4-3-5- 8(2)9(7)6-10/h3-5H,1-2H3	[2]
InChIKey	QSACPWSIIRFHHR- UHFFFAOYSA-N	[2]
SMILES	CC1=CC=CC(C)=C1C#N	[2]

Synthesis and Chemical Reactivity

The synthesis and subsequent transformations of **2,6-dimethylbenzonitrile** are fundamental to its utility. The steric hindrance from the flanking methyl groups requires careful consideration of reaction conditions.

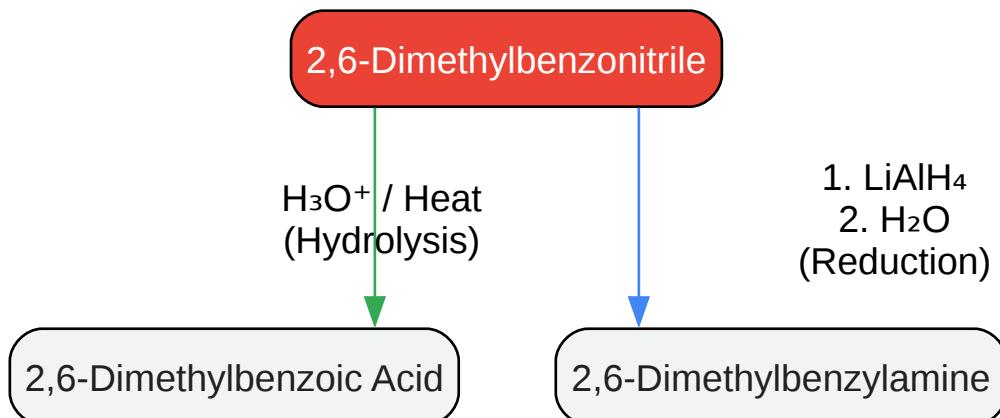
Synthesis via Sandmeyer Reaction

The most direct and reliable synthesis of **2,6-dimethylbenzonitrile** proceeds from 2,6-dimethylaniline via a Sandmeyer reaction.^{[7][8]} This classic transformation involves the diazotization of the primary amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,6-Dimethylbenzonitrile**.

Experimental Protocol: Synthesis of 2,6-Dimethylbenzonitrile


Expertise & Trustworthiness Insight: This protocol is adapted from established Sandmeyer reaction procedures.^{[9][10]} The critical control parameter is temperature during diazotization; maintaining it below 5 °C is essential to prevent the premature decomposition of the diazonium salt and formation of phenolic byproducts.

- **Diazotization:**
 - In a 500 mL beaker, suspend 2,6-dimethylaniline (0.1 mol, 12.12 g) in a mixture of concentrated HCl (30 mL) and water (100 mL).
 - Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the hydrochloride salt will form.
 - Slowly add a pre-cooled solution of sodium nitrite (0.11 mol, 7.6 g) in water (20 mL) dropwise. Ensure the internal temperature does not exceed 5 °C.

- After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting diazonium salt solution should be kept cold for the next step.
- Sandmeyer Cyanation:
 - In a separate 1 L flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (0.12 mol, 10.75 g) in a solution of sodium cyanide (0.25 mol, 12.25 g) in water (50 mL). Caution: Cyanide salts are highly toxic.
 - Cool this solution to 0 °C and, with vigorous stirring, slowly add the cold diazonium salt solution from the previous step.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).
 - Combine the organic layers and wash with 10% NaOH solution (100 mL) followed by brine (100 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
 - The crude solid can be purified by recrystallization from ethanol/water or by sublimation to yield pure **2,6-dimethylbenzonitrile**.

Key Chemical Transformations

The nitrile group is a rich functional handle for further synthetic elaboration. The primary transformations involve its hydrolysis to a carboxylic acid and its reduction to a primary amine.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **2,6-Dimethylbenzonitrile**.

Experimental Protocol: Hydrolysis to 2,6-Dimethylbenzoic Acid

Causality Behind Experimental Choice: Acid-catalyzed hydrolysis is effective for converting nitriles to carboxylic acids.^{[11][12]} Due to the steric hindrance around the nitrile in this substrate, forcing conditions (reflux in strong acid) are necessary to drive the reaction to completion.

- Place **2,6-dimethylbenzonitrile** (10.0 g, 76.2 mmol) in a 250 mL round-bottom flask.
- Add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL). Caution: Add acid to water slowly.
- Attach a reflux condenser and heat the mixture under reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and carefully pour it onto 200 g of crushed ice.
- The white precipitate of 2,6-dimethylbenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. Recrystallization from ethanol/water may be performed for higher purity.

Experimental Protocol: Reduction to 2,6-Dimethylbenzylamine

Self-Validating System: Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent capable of converting nitriles to primary amines.^{[13][14]} The protocol includes a careful quenching step to safely neutralize the highly reactive excess hydride and decompose the aluminum complexes, ensuring a safe and clean work-up.

- Set up a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
- Suspend LiAlH_4 (4.3 g, 114 mmol) in 150 mL of anhydrous diethyl ether under a nitrogen atmosphere.
- Dissolve **2,6-dimethylbenzonitrile** (10.0 g, 76.2 mmol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
- Add the nitrile solution dropwise to the stirred LiAlH_4 suspension at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux the mixture for an additional 4 hours.
- Cool the flask in an ice bath and quench the reaction by the slow, sequential addition of water (4.3 mL), 15% aqueous NaOH (4.3 mL), and then water again (12.9 mL).
- Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
- Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield 2,6-dimethylbenzylamine.

Reactivity of the Aromatic Ring

The benzene ring itself is subject to electrophilic aromatic substitution. The directing effects of the substituents determine the regiochemical outcome. The two methyl groups are activating, ortho, para-directors, while the nitrile group is a deactivating, meta-director.^{[1][15]} The powerful activating effect of the two methyl groups dominates, directing incoming electrophiles primarily

to the para position (C4), with some substitution at the ortho positions (C3/C5) being sterically hindered.

Caption: Analysis of directing effects for electrophilic substitution.

Spectroscopic Characterization

Authenticating the structure and purity of **2,6-dimethylbenzonitrile** requires a multi-technique spectroscopic approach.

Table 2: Spectroscopic Data for 2,6-Dimethylbenzonitrile

Technique	Characteristic Features	Reference(s)
¹ H NMR	Aromatic (Ar-H): ~7.3-7.4 ppm (triplet, 1H, H4), ~7.1-7.2 ppm (doublet, 2H, H3/H5). Methyl (-CH ₃): ~2.5 ppm (singlet, 6H).	[16]
¹³ C NMR	Nitrile (-C≡N): ~118 ppm. Aromatic (Ar-C): ~141 ppm (C2/C6), ~132 ppm (C4), ~128 ppm (C3/C5), ~115 ppm (C1). Methyl (-CH ₃): ~20 ppm.	[3]
IR Spectroscopy	Nitrile (C≡N Stretch): Strong, sharp absorption at ~2225 cm ⁻¹ . Aromatic C-H Stretch: ~3050 cm ⁻¹ . Aliphatic C-H Stretch: ~2950 cm ⁻¹ .	[17][18]
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 131. Major Fragments: m/z = 116 ([M-CH ₃] ⁺), m/z = 104 ([M-HCN] ⁺).	[2][19]

Note: NMR chemical shifts are approximate and depend on the solvent used.

Expert Analysis:

- ^1H NMR: The molecule's symmetry results in a simple spectrum. The six protons of the two equivalent methyl groups appear as a single large singlet. The aromatic region shows a triplet for the proton at the C4 position (coupled to two equivalent protons) and a doublet for the two equivalent protons at C3 and C5 (each coupled to one proton).
- IR: The most diagnostic peak is the strong, sharp band for the nitrile C≡N triple bond stretch around 2225 cm^{-1} .^[17] Its presence is a clear indicator of the nitrile functionality.
- MS: In electron impact mass spectrometry, the molecular ion peak at m/z 131 will be prominent.^[2] A common fragmentation pathway for alkylbenzenes is the loss of a methyl radical, leading to a stable benzylic-type cation at m/z 116 ($[\text{M}-15]^+$), which is often the base peak.^[20] Another expected fragment is from the loss of neutral hydrogen cyanide, resulting in a peak at m/z 104 ($[\text{M}-27]^+$).

Applications in Drug Development and Medicinal Chemistry

While not a final drug itself, **2,6-dimethylbenzonitrile** is an important structural motif and intermediate in medicinal chemistry. The benzonitrile group is found in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key reactive handle for synthesis.^[21]

Relevance to Aromatase Inhibitors: Aromatase inhibitors are a critical class of drugs for treating hormone-responsive breast cancer.^[21] Molecules like Letrozole and Anastrozole feature substituted benzonitrile cores.^[22] The synthesis of Letrozole, for instance, involves the coupling of two different benzonitrile-containing fragments.^{[23][24]}

While the direct precursor to Letrozole is 4-bromomethylbenzonitrile, **2,6-dimethylbenzonitrile** represents a valuable starting point for the synthesis of novel analogues. Drug development professionals often explore structural variations of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties. The 2,6-dimethyl substitution pattern provides significant steric bulk around the core, which can be exploited to probe the binding pocket of a target enzyme like aromatase, potentially leading to derivatives with altered binding kinetics or selectivity profiles. Its derivatives, such as 4-hydroxy-**2,6-dimethylbenzonitrile**, serve as building blocks for more complex molecular architectures.^[25]

Safety and Handling

2,6-Dimethylbenzonitrile is considered hazardous and requires careful handling in a laboratory setting.

- Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6]
- Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
- In case of exposure:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and plenty of water.
 - Ingestion: If swallowed, call a poison center or doctor immediately.[6]

References

- SpectraBase. **2,6-Dimethylbenzonitrile** - Optional[¹³C NMR] - Chemical Shifts. [\[Link\]](#)
- University of California, Irvine.
- NIST. **2,6-Dimethylbenzonitrile** IR Spectrum. [\[Link\]](#)
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [YouTube Video]. [\[Link\]](#)
- Wikipedia. Sandmeyer reaction. [\[Link\]](#)
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [\[Link\]](#)
- University of Calgary. Directing Groups in SE Ar. [\[Link\]](#)
- Kumar, A., & Kumar, V. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. *RSC Advances*, 10(44), 26345–26366. [\[Link\]](#)
- Organic Chemistry Tutor.
- PubChem. **2,6-Dimethylbenzonitrile**. [\[Link\]](#)
- Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [YouTube Video]. [\[Link\]](#)
- Chemguide.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [\[Link\]](#)

- University of Leeds. Experiment 5 Reductions with Lithium Aluminium Hydride. [\[Link\]](#)
- Chemguide. hydrolysis of nitriles. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [\[Link\]](#)
- Chemistry LibreTexts. (2023).
- PubChemLite. **2,6-dimethylbenzonitrile** (C9H9N). [\[Link\]](#)
- LookChem. **2,6-Dimethylbenzonitrile**. [\[Link\]](#)
- NIST. **2,6-Dimethylbenzonitrile**. [\[Link\]](#)
- Google Patents.
- PubChem. **4-Hydroxy-2,6-dimethylbenzonitrile**. [\[Link\]](#)
- Google Patents.
- Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. *Arkivoc*, 2019(5), 319-326. [\[Link\]](#)
- Organic Syntheses. Reduction of L-Valine to L-Valinol. [\[Link\]](#)
- SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [\[Link\]](#)
- Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [\[Link\]](#)
- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Organic Syntheses. Mesitoic acid. [\[Link\]](#)
- MDPI.
- ScienceDirect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. 2,6-Dimethylbenzonitrile | C9H9N | CID 81057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,6-Dimethylbenzonitrile | lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Iscollege.ac.in [Iscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. gauthmath.com [gauthmath.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. 2,6-DIMETHYLBENZONITRILE(6575-13-9) 1H NMR spectrum [chemicalbook.com]
- 17. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 18. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CN113072462A - Preparation method of letrozole key intermediate - Google Patents [patents.google.com]
- 24. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 25. 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-Dimethylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146758#physical-and-chemical-properties-of-2-6-dimethylbenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com